An In-depth Technical Guide to the Synthesis of Thiophene-2-ethylamine
An In-depth Technical Guide to the Synthesis of Thiophene-2-ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for thiophene-2-ethylamine, a crucial building block in the development of various pharmaceutical compounds. This document details the core synthesis routes, their underlying reaction mechanisms, and provides experimental protocols for key reactions. All quantitative data is summarized for comparative analysis, and logical workflows are visualized using diagrams.
Introduction
Thiophene-2-ethylamine is a vital intermediate in medicinal chemistry, notably in the synthesis of antiplatelet agents such as clopidogrel and prasugrel. Its thiophene moiety and ethylamine side chain offer versatile reaction handles for the construction of complex molecular architectures. This guide explores the most prevalent and significant synthetic strategies for obtaining this compound, providing researchers with the detailed information necessary for laboratory-scale synthesis and process development.
Synthesis Pathways and Mechanisms
Several distinct synthetic routes to thiophene-2-ethylamine have been established, each with its own set of advantages and challenges. The most prominent pathways are detailed below.
Pathway I: From Thiophene via Vilsmeier-Haack Reaction and Subsequent Transformations
This pathway commences with the formylation of thiophene, followed by a series of transformations to introduce the ethylamine side chain.
Overall Reaction Scheme:
Caption: Synthesis of thiophene-2-ethylamine from thiophene.
2.1.1. Vilsmeier-Haack Formylation of Thiophene
The synthesis begins with the electrophilic formylation of the electron-rich thiophene ring at the 2-position using the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3][4][5][6]
Reaction Mechanism:
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. Thiophene then acts as a nucleophile, attacking the Vilsmeier reagent to form a sigma complex. Subsequent elimination and hydrolysis yield 2-thiophenecarboxaldehyde.[2][6]
2.1.2. Henry Reaction to form 2-(2-Nitrovinyl)thiophene
The resulting 2-thiophenecarboxaldehyde undergoes a Henry reaction (nitroaldol condensation) with nitromethane in the presence of a base to yield 2-(2-nitrovinyl)thiophene.[7][8]
Reaction Mechanism:
A base abstracts a proton from nitromethane to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of 2-thiophenecarboxaldehyde. The resulting nitroalkoxide is protonated, and subsequent dehydration yields the nitroalkene.
2.1.3. Reduction of 2-(2-Nitrovinyl)thiophene
The final step is the reduction of the nitro group and the carbon-carbon double bond of 2-(2-nitrovinyl)thiophene to afford thiophene-2-ethylamine. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and boron trifluoride etherate being common choices.[8]
Reaction Mechanism:
The reduction with complex metal hydrides like LiAlH₄ involves the addition of hydride ions to both the nitro group and the alkene. The precise mechanism is complex and involves multiple hydride transfers, ultimately leading to the saturated amine after an aqueous workup.
Pathway II: From Thiophene via Bromination and Grignard Reaction
This pathway involves the initial bromination of thiophene, followed by the formation of a Grignard reagent and subsequent reaction with ethylene oxide to generate an alcohol intermediate.
Overall Reaction Scheme:
Caption: Synthesis from thiophene via a Grignard reagent.
2.2.1. Bromination of Thiophene
Thiophene undergoes electrophilic bromination, typically with N-bromosuccinimide (NBS) or bromine in a suitable solvent, to selectively yield 2-bromothiophene.[9][10]
2.2.2. Grignard Reaction and Addition to Ethylene Oxide
2-Bromothiophene is converted to the corresponding Grignard reagent, 2-thienylmagnesium bromide, by reacting with magnesium metal in an ethereal solvent. This organometallic intermediate then undergoes a nucleophilic attack on the strained epoxide ring of ethylene oxide. An acidic workup protonates the resulting alkoxide to give 2-thiophene ethanol.[10]
2.2.3. Conversion of 2-Thiophene Ethanol to Thiophene-2-ethylamine
The hydroxyl group of 2-thiophene ethanol is a poor leaving group and must be converted into a better one, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl). The resulting tosylate then undergoes an SN2 reaction with ammonia (ammonolysis) to yield thiophene-2-ethylamine.[9]
Pathway III: From 2-Thiopheneacetonitrile
This method involves the reduction of commercially available 2-thiopheneacetonitrile.
Overall Reaction Scheme:
Caption: Synthesis from 2-thiopheneacetonitrile.
2.3.1. Reduction of 2-Thiopheneacetonitrile
The nitrile group of 2-thiopheneacetonitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst under a hydrogen atmosphere).[4][11][12]
Reaction Mechanism (with LiAlH₄):
The reduction of a nitrile with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition then occurs to the imine carbon, resulting in a dianion which is subsequently protonated during aqueous workup to yield the primary amine.[12][13][14][15]
Pathway IV: From 2-Thiophenecarboxylic Acid via Schmidt Rearrangement
This multi-step synthesis involves homologation of 2-thiophenecarboxylic acid followed by a Schmidt rearrangement.
Overall Reaction Scheme:
Caption: Synthesis from 2-thiophenecarboxylic acid.
2.4.1. Homologation Reactions
Starting from 2-thiophenecarboxylic acid, which can be obtained from 2-bromothiophene, a series of homologation reactions, such as the Arndt-Eistert synthesis, can be employed to extend the carbon chain to form 2-thiophenepropionic acid.
2.4.2. Schmidt Rearrangement
2-Thiophenepropionic acid is then subjected to a Schmidt rearrangement. In the presence of a strong acid and hydrazoic acid (HN₃), the carboxylic acid is converted to a protonated acyl azide. This intermediate undergoes rearrangement with the loss of nitrogen gas to form an isocyanate, which is then hydrolyzed to the corresponding amine with one fewer carbon atom, yielding thiophene-2-ethylamine.[11][16][17][18][19]
Quantitative Data
The following tables summarize the reported yields for key transformations in the synthesis of thiophene-2-ethylamine. Note that yields can vary significantly based on reaction scale and specific conditions.
Table 1: Reaction Yields for Key Synthetic Steps
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Thiophene | 2-Thiophenecarboxaldehyde | DMF, POCl₃ | 71-74 | [20] |
| 2-Thiophenecarboxaldehyde | 2-(2-Nitrovinyl)thiophene | Nitromethane, Ammonium Acetate, Microwave (250W, 90°C) | 92 | [7] |
| 2-(2-Nitrovinyl)thiophene | Thiophene-2-ethylamine | NaBH₄, BF₃·OEt₂ in THF | 72.4 | [8] |
| Thiophene | 2-Bromothiophene | Pyridine perbromide hydrobromide in CCl₄/HBr(aq) | 95 | [21] |
| 2-Bromothiophene | 2-Thiophene ethanol | Mg, Ethylene oxide in ether | - | [10] |
| 2-Thiophene ethanol | Thiophene-2-ethylamine | 1. TsCl, Pyridine; 2. NH₃ | - | [9] |
| 2-Thiopheneacetonitrile | Thiophene-2-ethylamine | LiAlH₄ in ether | High | [13] |
| 2-Thiophenepropionic acid | Thiophene-2-ethylamine | HN₃, H₂SO₄ | - | [11] |
Table 2: Spectroscopic Data for Thiophene-2-ethylamine
| Technique | Data | Reference |
| ¹H NMR | Spectra available, characteristic peaks for thiophene ring protons and ethylamine chain protons. | [22][23] |
| ¹³C NMR | Spectra available, characteristic peaks for thiophene ring carbons and ethylamine chain carbons. | [23] |
| MS | Molecular Ion (M⁺) expected at m/z = 127. | [23] |
| IR | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the thiophene ring. | [22] |
Experimental Protocols
The following are representative experimental protocols for key reactions in the synthesis of thiophene-2-ethylamine.
Preparation of 2-Thiophenecarboxaldehyde (Vilsmeier-Haack Reaction)[20]
Workflow:
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place N-methylformanilide (1.0 mol) and phosphorus oxychloride (1.0 mol). Allow the mixture to stand for 30 minutes.
-
Begin stirring and cool the flask in a water bath. Add thiophene (1.1 mol) dropwise, maintaining the temperature between 25-35 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature, then allow it to stand at room temperature for 15 hours.
-
Pour the dark, viscous solution into a vigorously stirred mixture of cracked ice (400 g) and water (250 ml).
-
Separate the aqueous layer and extract it with three portions of ether. Combine the ether extracts with the organic layer.
-
Wash the combined organic layers twice with dilute hydrochloric acid, then twice with saturated sodium bicarbonate solution, and finally with water.
-
Dry the ether solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Distill the resulting yellow oil under reduced pressure to obtain 2-thiophenecarboxaldehyde.
Preparation of 2-(2-Nitrovinyl)thiophene[8]
Procedure:
-
Dissolve 2-thiophenecarboxaldehyde in methanol and add nitromethane.
-
Cool the mixture to approximately 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide, maintaining the temperature between 0-5 °C.
-
Neutralize the mixture with hydrochloric acid to precipitate the product.
-
Filter the yellow precipitate, wash with water, and dry under vacuum to yield 2-(2-nitrovinyl)thiophene.
Reduction of 2-(2-Nitrovinyl)thiophene to Thiophene-2-ethylamine[8]
Procedure:
-
In a nitrogen atmosphere, prepare a slurry of sodium borohydride (0.185 mol) in THF (70 ml) and cool to -5 to -10 °C.
-
Slowly add boron trifluoride etherate (0.24 mol), keeping the temperature between 0 and -5 °C. Stir for 3-4 hours at -5 to 10 °C.
-
Slowly add a solution of 2-(2-nitrovinyl)thiophene (0.038 mol) in THF (60 ml), maintaining the temperature between 8 and 10 °C. Stir for 60-90 minutes.
-
Allow the reaction to warm to 10-15 °C and stir for an additional 18-40 hours.
-
Work up the reaction by adding a different solvent (e.g., toluene), distilling off the THF, and then refluxing. After cooling, the reaction is quenched, and the product is extracted.
Reduction of 2-Thiopheneacetonitrile with LiAlH₄[12][13][15]
Procedure:
-
In a dry, nitrogen-flushed three-necked flask equipped with a reflux condenser and a dropping funnel, place a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
With stirring, add a solution of 2-thiopheneacetonitrile in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting granular precipitate and wash it with ether.
-
Dry the combined ether filtrates over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield thiophene-2-ethylamine.
Conclusion
The synthesis of thiophene-2-ethylamine can be accomplished through several viable pathways, each with its own merits. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the tolerance for hazardous reagents. The Vilsmeier-Haack approach followed by the Henry reaction and reduction is a common and well-documented method. The Grignard route offers an alternative that avoids the use of highly toxic nitromethane. The reduction of 2-thiopheneacetonitrile is a more direct route but requires the handling of a potent reducing agent like LiAlH₄. This guide provides the foundational information necessary for researchers to select and implement the most suitable synthetic strategy for their specific needs.
References
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- 21. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
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